2-chloro-N-[2-(3,4-dimethoxyphenyl)ethyl]benzamide
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Overview
Description
2-chloro-N-[2-(3,4-dimethoxyphenyl)ethyl]benzamide is an organic compound with the molecular formula C17H18ClNO3 It is a benzamide derivative, characterized by the presence of a chloro group, a dimethoxyphenyl group, and an ethyl linkage
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-N-[2-(3,4-dimethoxyphenyl)ethyl]benzamide typically involves the reaction of 2-chloro-3,4-dimethoxyphenethylamine with benzoyl chloride. The reaction is carried out in the presence of a base such as triethylamine, which acts as a catalyst. The reaction mixture is usually stirred at room temperature for several hours to ensure complete conversion of the reactants to the desired product.
Industrial Production Methods
On an industrial scale, the production of this compound may involve more efficient and scalable methods. This could include the use of continuous flow reactors, which allow for better control of reaction conditions and higher yields. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
2-chloro-N-[2-(3,4-dimethoxyphenyl)ethyl]benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the chloro group to a hydrogen atom or other functional groups.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst are often used.
Substitution: Nucleophilic substitution reactions typically involve reagents like sodium azide (NaN3) or thiourea.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce dechlorinated derivatives. Substitution reactions result in the replacement of the chloro group with the nucleophile used.
Scientific Research Applications
2-chloro-N-[2-(3,4-dimethoxyphenyl)ethyl]benzamide has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a precursor in the synthesis of other chemical compounds.
Mechanism of Action
The mechanism of action of 2-chloro-N-[2-(3,4-dimethoxyphenyl)ethyl]benzamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 2,4-dichloro-N-[2-(3,4-dimethoxyphenyl)ethyl]benzamide
- 4-chloro-N-[5-chloro-2,4-dimethoxyphenyl]benzamide
- N-[2-(4-chlorophenyl)ethyl]-2-methylbenzamide
Uniqueness
2-chloro-N-[2-(3,4-dimethoxyphenyl)ethyl]benzamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
Properties
CAS No. |
10268-17-4 |
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Molecular Formula |
C17H18ClNO3 |
Molecular Weight |
319.8 g/mol |
IUPAC Name |
2-chloro-N-[2-(3,4-dimethoxyphenyl)ethyl]benzamide |
InChI |
InChI=1S/C17H18ClNO3/c1-21-15-8-7-12(11-16(15)22-2)9-10-19-17(20)13-5-3-4-6-14(13)18/h3-8,11H,9-10H2,1-2H3,(H,19,20) |
InChI Key |
YFYXLTNMCQBKPV-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)CCNC(=O)C2=CC=CC=C2Cl)OC |
Origin of Product |
United States |
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